N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
CAS No.:
Cat. No.: VC14795554
Molecular Formula: C19H24N4O2
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H24N4O2 |
|---|---|
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | N-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
| Standard InChI | InChI=1S/C19H24N4O2/c24-18(22-10-3-4-11-22)7-9-20-19(25)23-12-8-15-14-5-1-2-6-16(14)21-17(15)13-23/h1-2,5-6,21H,3-4,7-13H2,(H,20,25) |
| Standard InChI Key | UKKLRYBOOLFHOL-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)C(=O)CCNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34 |
Introduction
N-[3-oxo-3-(pyrrolidin-1-yl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic organic compound with a complex molecular structure. It features a beta-carboline backbone, which is a common scaffold in various biologically active compounds, combined with a pyrrolidine ring and a carbonyl group. The compound's CAS number is 1010923-59-7, and its molecular formula is C19H24N4O2 .
Comparison with Similar Compounds
Compounds featuring beta-carboline or pyrrolidine moieties often exhibit diverse biological activities. For example, beta-carbolines are known for their interactions with serotonin receptors, while pyrrolidine-containing compounds can have anti-inflammatory properties. A comparison with similar compounds can provide insights into potential biological effects:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume